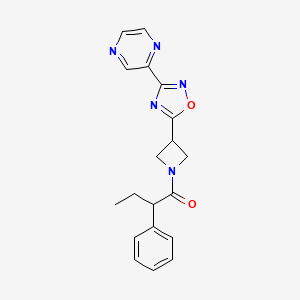

2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one

Description

The compound 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a structurally complex molecule featuring a phenyl-substituted butanone backbone linked to an azetidine ring (a four-membered nitrogen-containing heterocycle) and a pyrazine-substituted 1,2,4-oxadiazole moiety. The 1,2,4-oxadiazole ring is a known bioisostere for ester or amide groups, often enhancing metabolic stability and bioavailability in drug candidates . The azetidine ring introduces conformational rigidity, which may improve selectivity for biological targets compared to larger, more flexible rings .

Properties

IUPAC Name |

2-phenyl-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-2-15(13-6-4-3-5-7-13)19(25)24-11-14(12-24)18-22-17(23-26-18)16-10-20-8-9-21-16/h3-10,14-15H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJMFXDMCGKJFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one typically involves multi-step organic reactions. A possible synthetic route could include:

Formation of the pyrazin-2-yl-1,2,4-oxadiazole: This might involve the cyclization of a suitable hydrazide with a nitrile oxide.

Azetidine ring formation: This could be achieved through the reaction of an appropriate amine with a β-lactam precursor.

Coupling reactions: The final step might involve coupling the azetidine derivative with a phenyl-substituted butanone under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the phenyl or butanone moieties.

Reduction: Reduction reactions could target the oxadiazole ring or the ketone group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings or the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. The incorporation of the pyrazin-2-yl and 1,2,4-oxadiazol moieties is significant due to their known biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole derivatives exhibit anticancer properties. The presence of the azetidinyl group enhances the interaction with biological targets, potentially leading to the inhibition of tumor growth. In vitro studies have demonstrated that derivatives of similar structures can induce apoptosis in cancer cells, suggesting a pathway for further development into anticancer agents .

Antimicrobial Properties

The compound's structure also suggests potential antimicrobial activity. Pyrazine derivatives are known for their efficacy against various bacterial strains. Preliminary studies have indicated that related compounds can inhibit the growth of both gram-positive and gram-negative bacteria, making this compound a candidate for further exploration in antimicrobial therapies .

Agricultural Applications

In agriculture, compounds similar to 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one may serve as agrochemicals.

Pesticidal Activity

The unique structural features may contribute to insecticidal or fungicidal properties. Research has shown that oxadiazole derivatives often possess herbicidal activity, which can be leveraged to develop new crop protection agents . Field trials are necessary to evaluate the efficacy and safety of such compounds in agricultural settings.

Materials Science Applications

The compound's unique chemical structure also opens avenues for applications in materials science.

Photonic Materials

Due to its potential electronic properties, this compound could be explored as a candidate for photonic materials. Compounds with similar structures have been investigated for their ability to function as luminescent materials or sensors due to their electronic transitions .

Case Studies and Research Findings

A comprehensive review of literature reveals several case studies highlighting the potential applications of compounds with similar structures:

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Generally, it might involve:

Molecular targets: Binding to specific proteins, enzymes, or receptors.

Pathways: Modulating signaling pathways, enzyme activity, or gene expression.

Comparison with Similar Compounds

Target Compound :

- Core : Butan-1-one with phenyl substitution.

- Heterocycles : 1,2,4-Oxadiazole (linked to pyrazine) and azetidine.

- Key Attributes : Compact azetidine ring, aromatic pyrazine, and oxadiazole bioisostere.

Comparators :

7-[3-(Diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound 80): Features a pyrazolo-pyrazine core and diethylamino-substituted azetidine. Larger molecular framework with pyrimidinone and pyrido rings. Likely designed for kinase inhibition or antimicrobial activity .

2-(4,6-Dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[3-(pyrrolidin-1-yl)azetidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound 85): Substitutes diethylamino (Compound 80) with pyrrolidinyl-azetidine.

3-(2-Phenyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyridine-5(2H)-one (Compound 3b) :

- Replaces oxadiazole with a 1,2,4-triazole ring.

- Demonstrates high synthetic yield (97%) and enantiomeric ratio (97:3), suggesting efficient synthesis pathways for triazole-containing analogs .

Comparative Analysis

Table 1: Structural and Functional Comparison

Biological Activity

The compound 2-Phenyl-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various studies and case reports.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique combination of functional groups that contribute to its biological activity. The presence of the pyrazinyl and oxadiazole moieties is particularly significant in enhancing its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit notable antimicrobial properties. In a study focusing on similar oxadiazole derivatives, significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli was reported. The structure of the oxadiazole ring plays a crucial role in this activity, with substitutions influencing efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | Staphylococcus aureus | 16 µg/mL |

| 4-(4-substituted phenyl) azetidin derivatives | Escherichia coli | 32 µg/mL |

| 2-(5-(4-ethylpiperazine-1-carbonyl)-1,2,4-oxadiazol-3-yl)pyrazine | Klebsiella pneumoniae | 8 µg/mL |

Anticancer Activity

The anticancer potential of compounds containing the oxadiazole ring has been explored in various studies. For instance, a series of substituted oxadiazoles were tested for cytotoxicity against cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the micromolar range against human cancer cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives | MCF7 (Breast Cancer) | 2.18 |

| 4-substituted phenyl azetidin derivatives | HeLa (Cervical Cancer) | 3.73 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, compounds similar to This compound have shown promising anti-inflammatory effects. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in vitro .

Case Studies

A notable case study involved the evaluation of a similar compound's effect on inflammation markers in animal models. The results demonstrated a significant reduction in TNF-alpha and IL-6 levels following treatment with the compound, indicating its potential as an anti-inflammatory agent.

Structure–Activity Relationship (SAR)

The biological activity of This compound is heavily influenced by its structural components. The presence of electron-withdrawing groups (EWGs) such as nitro or halogens at specific positions on the phenyl ring enhances its biological activity by improving solubility and interaction with biological targets .

Q & A

Q. How should researchers address conflicting crystallographic data for azetidine-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.